molecular formula C5H3ClOSe B14455148 Selenophene-3-carbonyl chloride CAS No. 75529-68-9

Selenophene-3-carbonyl chloride

Cat. No.: B14455148
CAS No.: 75529-68-9
M. Wt: 193.50 g/mol
InChI Key: SPDHFEGMNPCZOA-UHFFFAOYSA-N
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Description

Selenophene-3-carbonyl chloride is a high-value synthetic building block designed for advanced research in medicinal chemistry and materials science. The selenophene ring system is a prominent scaffold in selenium-containing heterocyclic chemistry, known for its remarkable biological activities and unique electronic properties . This reagent's reactive acyl chloride group enables efficient derivatization, making it a versatile precursor for constructing complex molecules. Its primary research value lies in the development of novel therapeutic agents; selenophene derivatives have demonstrated a wide range of biological activities, including significant anticancer, anti-inflammatory, and antimicrobial properties . Furthermore, this compound is essential for creating materials for organic electronics. Replacing sulfur in thiophene-based systems with selenium in molecules like this one can reduce the optical band gap, improve film morphology, and enhance charge carrier transport efficiency, which is critical for high-performance organic solar cells (OSCs) and organic field-effect transistors (OFETs) . As a key intermediate, it can be utilized in various metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, to access more elaborate, polyfunctionalized structures . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound with standard safety protocols for reactive acid chlorides and organoselenium compounds.

Properties

CAS No.

75529-68-9

Molecular Formula

C5H3ClOSe

Molecular Weight

193.50 g/mol

IUPAC Name

selenophene-3-carbonyl chloride

InChI

InChI=1S/C5H3ClOSe/c6-5(7)4-1-2-8-3-4/h1-3H

InChI Key

SPDHFEGMNPCZOA-UHFFFAOYSA-N

Canonical SMILES

C1=C[Se]C=C1C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of selenophene-3-carbonyl chloride typically involves the chlorination of selenophene derivatives. One common method is the reaction of selenophene-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group, yielding this compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of selenium compounds due to their potential toxicity and environmental impact .

Scientific Research Applications

Mechanism of Action

The mechanism of action of selenophene-3-carbonyl chloride depends on its specific application. In medicinal chemistry, selenophene derivatives often exert their effects through interactions with biological targets such as enzymes and receptors. For example, they may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting cellular processes . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of selenium, which imparts distinct chemical properties such as higher reactivity and the ability to participate in unique redox reactions. These properties make selenophene derivatives valuable in applications where other heterocycles like thiophenes and furans may not be as effective .

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